molecular formula C14H8Cl2N2OS B5686839 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one

Cat. No. B5686839
M. Wt: 323.2 g/mol
InChI Key: VFRASKRRSLLUDE-UHFFFAOYSA-N
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Description

The compound “2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one” is a benzothiazinone derivative. Benzothiazinones are heterocyclic compounds containing a benzene ring fused to a thiazinone ring. They have been studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazinones are generally synthesized through the condensation of appropriate anilines and acid chlorides .


Molecular Structure Analysis

The compound contains a benzothiazinone core, which is a bicyclic system with a sulfur and a nitrogen atom. It also has a dichlorophenylamino substituent, which suggests the presence of a phenyl ring with two chlorine atoms and an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amine and ketone) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one, focusing on six unique applications:

Antitumor Activity

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one has shown significant potential in antitumor research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This compound works by interfering with cell cycle progression and inducing apoptosis in tumor cells. Its effectiveness against specific types of cancer, such as breast and lung cancer, makes it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound exhibits strong antimicrobial activity against a range of bacterial and fungal pathogens. It has been tested against strains of Staphylococcus aureus, Escherichia coli, and Candida albicans, showing potent inhibitory effects. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes, making it a valuable compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

The compound has shown neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. By modulating signaling pathways involved in cell survival and death, it holds promise for the development of neuroprotective therapies .

Antioxidant Activity

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases, including cardiovascular diseases and cancer. Its antioxidant properties make it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in detail. Potential applications in fields like medicinal chemistry could be explored, given the biological activity of similar compounds .

properties

IUPAC Name

2-(3,4-dichloroanilino)-3,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)17-14-18-12-4-2-1-3-9(12)13(19)20-14/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRASKRRSLLUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one

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